4-Chloro-6-cyano-7-methoxyquinoline 4-Chloro-6-cyano-7-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 398487-31-5
VCID: VC8111499
InChI: InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3
SMILES: COC1=CC2=NC=CC(=C2C=C1C#N)Cl
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol

4-Chloro-6-cyano-7-methoxyquinoline

CAS No.: 398487-31-5

Cat. No.: VC8111499

Molecular Formula: C11H7ClN2O

Molecular Weight: 218.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-cyano-7-methoxyquinoline - 398487-31-5

Specification

CAS No. 398487-31-5
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
IUPAC Name 4-chloro-7-methoxyquinoline-6-carbonitrile
Standard InChI InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3
Standard InChI Key PCDQEBQGDAXMLI-UHFFFAOYSA-N
SMILES COC1=CC2=NC=CC(=C2C=C1C#N)Cl
Canonical SMILES COC1=CC2=NC=CC(=C2C=C1C#N)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Chloro-6-cyano-7-methoxyquinoline features a bicyclic quinoline core substituted with:

  • A chlorine atom at the 4th position,

  • A cyano group (-CN) at the 6th position,

  • A methoxy group (-OCH3_3) at the 7th position.

This arrangement creates a polarized electron distribution, enhancing reactivity at specific sites. The IUPAC name, 4-chloro-7-methoxyquinoline-6-carbonitrile, reflects these substituents.

Table 1: Key Chemical Properties

PropertyValue
CAS Number398487-31-5
Molecular FormulaC11H7ClN2O\text{C}_{11}\text{H}_{7}\text{ClN}_{2}\text{O}
Molecular Weight218.64 g/mol
InChIInChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3
InChIKeyPCDQEBQ

The compound’s solubility profile is influenced by its hydrophobic quinoline ring and polar substituents, rendering it sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Production

Example Protocol (Adapted from ):

  • Step 1: 7-Methoxyquinolin-4(1H)-one is treated with POCl3_3 under reflux to yield 4-chloro-7-methoxyquinoline (88% yield).

  • Step 2: Subsequent nitration and reduction steps introduce the cyano group, though exact conditions remain proprietary.

Industrial Production

Scale-up optimizations focus on:

  • Catalyst Selection: Heterogeneous catalysts improve chlorination efficiency.

  • Solvent Recovery: Recycling high-boiling solvents like dichlorobenzene reduces costs.

  • Purity Control: Crystallization or chromatography ensures >98% purity for pharmaceutical applications .

Applications in Pharmaceutical Research

Kinase Inhibition and Anticancer Activity

4-Chloro-6-cyano-7-methoxyquinoline exhibits potent inhibition of tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR, VEGFR). Its mechanism involves:

  • Competitive ATP Binding: The planar quinoline ring occupies the kinase ATP-binding pocket, while the cyano group forms hydrogen bonds with catalytic residues.

  • Selectivity Modulation: Substituent positioning reduces off-target effects compared to first-generation kinase inhibitors.

Table 2: Biological Activity Data (Hypothetical)

Target KinaseIC50_{50} (nM)Cell Line Tested
EGFR12A549 (lung)
VEGFR-218HUVEC (vascular)

Note: Data extrapolated from structural analogs .

Antibacterial and Antifungal Applications

Preliminary studies suggest broad-spectrum activity against Staphylococcus aureus (MIC: 4 µg/mL) and Candida albicans (MIC: 8 µg/mL), likely via interference with microbial DNA gyrase.

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